Bienvenue dans la boutique en ligne BenchChem!

DPM-1001

PTP1B Enzymatic Assay IC50

DPM-1001 is an orally bioavailable, allosteric PTP1B inhibitor that overcomes the fundamental bioavailability limitations of active-site-targeting compounds. With an IC₅₀ of 100 nM and validated in vivo efficacy at 5 mg/kg in DIO models, it is the premier tool for chronic oral administration studies. Ideal for dissecting PTP1B C-terminal regulation and as a benchmark control in phosphatase inhibitor development.

Molecular Formula C35H57N3O3
Molecular Weight 567.86
CAS No. 1471172-27-6
Cat. No. B607195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPM-1001
CAS1471172-27-6
SynonymsDPM-1001;  DPM1001;  DPM 1001
Molecular FormulaC35H57N3O3
Molecular Weight567.86
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C
InChIInChI=1S/C35H57N3O3/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3/t24-,25-,26-,28-,29+,30+,31-,33+,34+,35-/m1/s1
InChIKeyRVANDQULNPITCN-DHKCSNTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DPM-1001: A Potent, Orally Bioavailable PTP1B Inhibitor for Diabetes and Obesity Research


DPM-1001 (CAS 1471172-27-6) is a non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a validated negative regulator of insulin and leptin signaling [1]. As a structural analog of the PTP1B inhibitor trodusquemine (MSI-1436), DPM-1001 exhibits enhanced potency, oral bioavailability, and a distinct allosteric inhibition mechanism involving copper chelation [1]. The compound represents a critical tool compound for investigating PTP1B biology and a proof-of-concept for targeting this historically 'undruggable' phosphatase in metabolic disorders [1].

Why DPM-1001 Cannot Be Simply Substituted with Other PTP1B Inhibitors


PTP1B inhibitors are not functionally interchangeable due to profound differences in their mechanism of action, selectivity profile, and crucially, their oral bioavailability. While many early-stage PTP1B inhibitors showed high in vitro potency, they uniformly failed to translate this activity to in vivo models because they lacked oral bioavailability—a consequence of their phosphotyrosine-mimetic, active-site-targeting design [1]. DPM-1001 overcomes this fundamental limitation by acting as an allosteric, non-competitive inhibitor. Its unique mechanism, involving the formation of a stable copper complex that binds to the phosphatase C-terminus, is distinct from the active-site inhibition of conventional molecules like MSI-1436 [1]. Substituting DPM-1001 with another PTP1B inhibitor would therefore introduce significant uncertainty regarding in vivo target engagement, pharmacological response, and experimental reproducibility, particularly in models requiring oral administration.

Quantitative Differentiation: Head-to-Head Evidence for DPM-1001


Enhanced Potency Over Parent Compound: IC50 Comparison of DPM-1001 and MSI-1436

In a direct comparative enzymatic assay using the long form of the phosphatase, PTP1B(1-405), and the fluorogenic substrate DiFMUP, DPM-1001 demonstrated a 6-fold improvement in inhibitory potency over its parent analog MSI-1436 [1]. This quantitative difference establishes a clear, verifiable advantage in target engagement at lower compound concentrations.

PTP1B Enzymatic Assay IC50

Distinct Allosteric Mechanism: Copper Chelation Enhances DPM-1001 Potency and Selectivity

Unlike MSI-1436, DPM-1001's inhibitory activity is enhanced by the formation of a stable complex with copper [1]. In a radioligand binding assay using 64Cu, the copper-DPM-1001 complex displayed differential binding to PTP1B isoforms and mutants [1]. This unique biochemical property not only contributes to its potency but also confers a distinct selectivity profile.

PTP1B Allosteric Inhibitor Copper Chelation

Critical Advantage: Orally Bioavailable In Vivo Efficacy in Diet-Induced Obesity Model

A major historical hurdle for PTP1B inhibitor development has been lack of oral bioavailability. DPM-1001 overcomes this, demonstrating equivalent in vivo efficacy when administered either orally (p.o.) or intraperitoneally (i.p.) in a high-fat diet-induced obese mouse model [1]. At a dose of 5 mg/kg once daily, DPM-1001 significantly attenuated weight gain and improved both glucose tolerance and insulin sensitivity [1].

Oral Bioavailability Diabetes Obesity

Verification of Target Engagement: Enhanced Insulin and Leptin Signaling In Vivo

DPM-1001's in vivo efficacy is directly linked to its biochemical target. Treatment with DPM-1001 led to a marked increase in insulin-induced tyrosine phosphorylation of the insulin receptor beta-subunit (IR-β) in liver tissue and leptin-induced phosphorylation of JAK2 in hypothalamus, confirming on-target engagement and downstream signaling enhancement [1].

Insulin Signaling Leptin Signaling Pharmacodynamics

Optimal Application Scenarios for DPM-1001 in Metabolic Disease Research


Investigating PTP1B as a Target in Type 2 Diabetes and Obesity In Vivo

For studies requiring chronic oral administration of a PTP1B inhibitor in diet-induced obesity (DIO) mouse models, DPM-1001 is a premier choice. Its demonstrated oral bioavailability and efficacy at 5 mg/kg in preventing weight gain and improving glucose homeostasis [1] make it an ideal tool for longitudinal studies. Researchers can confidently use this compound to model therapeutic PTP1B inhibition without the confounding variable of parenteral drug delivery.

Mechanistic Studies of Allosteric Phosphatase Inhibition

DPM-1001's unique copper-chelating, allosteric mechanism [1] positions it as a valuable probe for dissecting PTP1B regulation. It is specifically useful for experiments aimed at distinguishing the roles of PTP1B's active site versus its C-terminal regulatory domain. Studies comparing DPM-1001 to active-site inhibitors (which are generally not orally bioavailable) can elucidate distinct biological consequences of allosteric modulation.

Ex Vivo Analysis of Insulin and Leptin Signal Transduction

DPM-1001 is highly effective for acute ex vivo pharmacodynamic assays. As shown by enhanced IR-β and JAK2 phosphorylation in tissue lysates from treated mice [1], the compound can be administered to animals prior to tissue harvest to assess PTP1B's immediate role in modulating hormone signaling. This is a critical application for validating target engagement in specific tissues like liver, muscle, and hypothalamus.

Benchmarking Novel PTP1B Inhibitors

Given its well-characterized profile—including a defined IC50 of 100 nM, oral bioavailability, and validated in vivo target engagement—DPM-1001 serves as an excellent positive control and benchmark compound. Researchers developing new PTP1B inhibitors can use DPM-1001 as a standard comparator in enzymatic assays, cellular models of insulin signaling, and in vivo efficacy studies to contextualize the performance of their own lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for DPM-1001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.